Cas no 1806772-25-7 (4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile)

4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile
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- インチ: 1S/C9H4F5N3O3/c10-8(11)4-3-6(20-9(12,13)14)16-5(1-2-15)7(4)17(18)19/h3,8H,1H2
- InChIKey: KQSWNGPOPXWEFX-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N=C(CC#N)C=1[N+](=O)[O-])OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 402
- XLogP3: 2.5
- トポロジー分子極性表面積: 91.7
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029081559-1g |
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1806772-25-7 | 97% | 1g |
$1,519.80 | 2022-03-31 |
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrileに関する追加情報
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile: A Comprehensive Overview
The compound with CAS No. 1806772-25-7, known as 4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group, a nitro group, and a trifluoromethoxy group, along with an acetonitrile moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
The synthesis of 4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile involves a series of carefully designed reactions. Researchers have employed multi-step synthesis strategies, including nucleophilic substitutions, oxidations, and coupling reactions, to achieve the desired product. The use of advanced catalysts and reaction conditions has been pivotal in ensuring high yields and purity. Recent studies have focused on optimizing these synthetic pathways to enhance efficiency and reduce environmental impact.
One of the most notable features of this compound is its electronic properties. The presence of electron-withdrawing groups such as the nitro and trifluoromethoxy groups significantly influences the electronic structure of the pyridine ring. This makes the compound highly reactive in certain chemical transformations, particularly in electrophilic aromatic substitution reactions. The acetonitrile group further contributes to the molecule's reactivity by introducing additional electron-withdrawing effects.
Recent research has explored the potential applications of 4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile in various fields. In materials science, it has been investigated as a precursor for advanced materials such as conductive polymers and organic semiconductors. Its ability to undergo polymerization under specific conditions makes it a promising candidate for use in electronic devices like organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs).
In addition to its material applications, this compound has also shown potential in pharmaceutical research. The nitro group and trifluoromethoxy group are known to exhibit bioactivity in certain contexts, making this compound a valuable lead for drug discovery efforts. Researchers have explored its interactions with biological systems, particularly its ability to modulate enzyme activity or bind to specific receptors.
The environmental impact of 4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile has also been a topic of interest. Studies have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Preliminary findings suggest that while the compound is stable under normal conditions, it can undergo degradation under specific environmental conditions, reducing its persistence in ecosystems.
In conclusion, 4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an attractive target for further research and development. As advancements in synthetic chemistry continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.
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